S-N,N-Dimethyl-1-ferrocenylethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-N,N-Dimethyl-1-ferrocenylethylamine: is a chiral organometallic compound with the molecular formula C14H19FeN and a molecular weight of 257.15 g/mol . It is characterized by the presence of a ferrocene moiety attached to an ethylamine group, which is further substituted with two methyl groups. This compound is known for its applications in asymmetric synthesis and as a chiral probe in various chemical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-N,N-Dimethyl-1-ferrocenylethylamine typically involves the reaction of ferrocene with N,N-dimethylamine in the presence of a suitable catalyst. One common method includes the use of chiral diferrocenylphosphine-diamines as catalysts . The reaction is carried out under controlled conditions, often involving reflux in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: S-N,N-Dimethyl-1-ferrocenylethylamine undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions under the influence of oxidizing agents.
Reduction: The compound can be reduced using reducing agents to yield different derivatives.
Substitution: The ethylamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Formation of ferrocenium salts.
Reduction: Formation of reduced ferrocene derivatives.
Substitution: Formation of substituted ethylamine derivatives.
Wissenschaftliche Forschungsanwendungen
S-N,N-Dimethyl-1-ferrocenylethylamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Employed as a chiral probe to study enantiodiscrimination in biological systems.
Medicine: Investigated for its potential use in drug development due to its unique chiral properties.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of S-N,N-Dimethyl-1-ferrocenylethylamine involves its interaction with molecular targets through its chiral center. The ferrocene moiety allows for electron transfer processes, making it useful in redox reactions. The compound’s chiral nature enables it to interact selectively with other chiral molecules, facilitating asymmetric synthesis and enantiodiscrimination .
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethyl-1-ferrocenylethylamine
- 1,1′-Ferrocenedimethanol
- Aminoferrocene
- Ferrocenecarboxylic acid
- Ferrocenemethanol
- Acetylferrocene
- Vinylferrocene
Uniqueness: S-N,N-Dimethyl-1-ferrocenylethylamine is unique due to its chiral center, which imparts specific enantioselective properties. This makes it particularly valuable in asymmetric synthesis and as a chiral probe, distinguishing it from other similar ferrocene derivatives .
Eigenschaften
Molekularformel |
C14H19FeN |
---|---|
Molekulargewicht |
257.15 g/mol |
InChI |
InChI=1S/C9H14N.C5H5.Fe/c1-8(10(2)3)9-6-4-5-7-9;1-2-4-5-3-1;/h4-8H,1-3H3;1-5H;/t8-;;/m0../s1 |
InChI-Schlüssel |
ISOLNZQTVMCEOI-JZGIKJSDSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C[CH]1)N(C)C.C1=C[CH]C=C1.[Fe] |
Kanonische SMILES |
CC(C1=CC=C[CH]1)N(C)C.C1=C[CH]C=C1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.